molecular formula C20H16Cl2N2O3S B446438 PROPYL 4-(2-CHLOROPHENYL)-2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE

PROPYL 4-(2-CHLOROPHENYL)-2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE

Cat. No.: B446438
M. Wt: 435.3g/mol
InChI Key: WPEYEOFHUKOYKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROPYL 4-(2-CHLOROPHENYL)-2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 4-(2-CHLOROPHENYL)-2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The starting materials may include 2-chlorophenyl, 2-chloro-3-pyridine, and thiophene derivatives. Common synthetic routes may involve:

    Formation of the thiophene ring: This can be achieved through cyclization reactions.

    Introduction of the chlorophenyl group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the pyridinylcarbonyl group: This can be done using acylation reactions.

    Final esterification: The propyl group is introduced through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

PROPYL 4-(2-CHLOROPHENYL)-2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

PROPYL 4-(2-CHLOROPHENYL)-2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of PROPYL 4-(2-CHLOROPHENYL)-2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Binding to active sites: Inhibiting or activating enzyme activity.

    Modulating receptor activity: Acting as an agonist or antagonist.

    Interfering with cellular pathways: Affecting signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • PROPYL 4-(2-CHLOROPHENYL)-2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE
  • Propyl 4-(2-bromophenyl)-2-{[(2-bromo-3-pyridinyl)carbonyl]amino}-3-thiophenecarboxylate
  • Propyl 4-(2-fluorophenyl)-2-{[(2-fluoro-3-pyridinyl)carbonyl]amino}-3-thiophenecarboxylate

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorophenyl and pyridinylcarbonyl groups. These structural features may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H16Cl2N2O3S

Molecular Weight

435.3g/mol

IUPAC Name

propyl 4-(2-chlorophenyl)-2-[(2-chloropyridine-3-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C20H16Cl2N2O3S/c1-2-10-27-20(26)16-14(12-6-3-4-8-15(12)21)11-28-19(16)24-18(25)13-7-5-9-23-17(13)22/h3-9,11H,2,10H2,1H3,(H,24,25)

InChI Key

WPEYEOFHUKOYKE-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=C(SC=C1C2=CC=CC=C2Cl)NC(=O)C3=C(N=CC=C3)Cl

Canonical SMILES

CCCOC(=O)C1=C(SC=C1C2=CC=CC=C2Cl)NC(=O)C3=C(N=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.